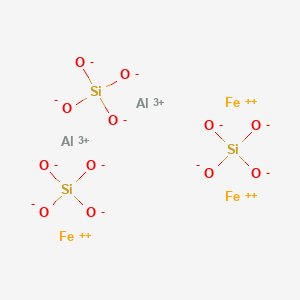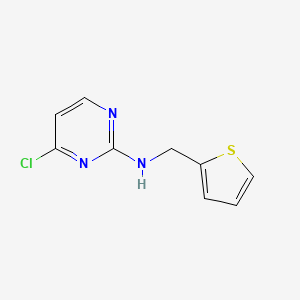
PIGMENT BLUE 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pigment Blue 10, also known as Victoria Blue, is a synthetic organic compound used as a colorant. It is known for its deep blue hue and is commonly used in various industrial applications, including inks, coatings, and plastics. The compound is characterized by its excellent lightfastness, heat stability, and resistance to acids and alkalis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pigment Blue 10 is typically synthesized through a series of chemical reactions involving aromatic amines and nitro compounds. One common method involves the reaction of 2-amino-5-phenoxy-3-sulfonylbenzoxazole with sodium nitrite to form 2-amino-5-phenyl-3-nitrobenzoxazole. This intermediate is then reacted with metal chelating agents or oxides to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-temperature reactors and specialized equipment to ensure the purity and consistency of the final product. The synthesis is followed by filtration, washing, and drying steps to obtain the pigment in its powder form .
Análisis De Reacciones Químicas
Types of Reactions
Pigment Blue 10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the molecular structure of this compound, affecting its stability and color.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which may have different shades of blue or other colors depending on the specific substituents introduced .
Aplicaciones Científicas De Investigación
Pigment Blue 10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a standard in spectrophotometric analyses.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of inks, coatings, and plastics due to its excellent color properties and stability
Mecanismo De Acción
The mechanism by which Pigment Blue 10 exerts its effects is primarily through its interaction with light. The compound absorbs light in the visible spectrum, leading to its characteristic blue color. At the molecular level, the conjugated system of double bonds within the aromatic rings allows for the absorption of specific wavelengths of light, resulting in the emission of blue light .
Comparación Con Compuestos Similares
Similar Compounds
Copper Phthalocyanine (Pigment Blue 15): Known for its brilliant blue color and used in similar applications as Pigment Blue 10.
Prussian Blue: Another blue pigment with historical significance and modern applications in medicine and industry.
YInMn Blue: A recently discovered blue pigment with unique properties, including high stability and non-toxicity .
Uniqueness of this compound
This compound is unique due to its specific shade of blue, excellent lightfastness, and resistance to chemical degradation. Unlike some other blue pigments, it maintains its color and stability under a wide range of environmental conditions, making it highly valuable in industrial applications .
Propiedades
Número CAS |
1325-93-5 |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









